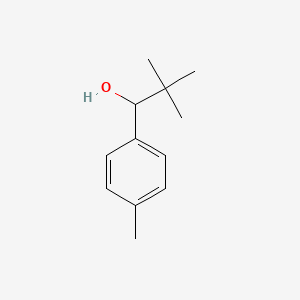

2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMLKFCCZQQKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol

Established Synthetic Pathways to Structurally Related Propanol (B110389) Derivatives

The creation of secondary propanol derivatives is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal. These methodologies generally involve the formation of the critical carbon-oxygen single bond of the alcohol functional group.

Nucleophilic Addition Reactions for Alcohol Formation

One of the most powerful and versatile methods for constructing alcohols is through the nucleophilic addition of organometallic reagents to carbonyl compounds. libretexts.org Grignard and organolithium reagents are the most prominent in this class. wikipedia.org These reagents act as carbon nucleophiles, attacking the electrophilic carbonyl carbon of aldehydes and ketones to form a new carbon-carbon bond. libretexts.orgorgoreview.com

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, typically through an acidic workup, yields the final alcohol product. masterorganicchemistry.com The reaction of a Grignard reagent with an aldehyde (other than formaldehyde) or a ketone is a classic method for the synthesis of secondary and tertiary alcohols, respectively. organic-chemistry.org

| Organometallic Reagent | Carbonyl Substrate | Product Type |

|---|---|---|

| Grignard Reagent (R-MgX) | Aldehyde (R'-CHO) | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Aldehyde (R'-CHO) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Ketone (R'-CO-R'') | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Ketone (R'-CO-R'') | Tertiary Alcohol |

Reduction of Carbonyl Precursors to Secondary Alcohols

The reduction of ketones is a direct and efficient method for the synthesis of secondary alcohols. ucalgary.ca This transformation is typically achieved using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. chemistryscore.commasterorganicchemistry.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. ucalgary.ca

Sodium borohydride is a milder and more selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org It readily reduces aldehydes and ketones but typically does not react with less reactive carbonyl compounds such as esters and carboxylic acids. masterorganicchemistry.com Lithium aluminum hydride, on the other hand, is a much more powerful reducing agent and will reduce a wider range of carbonyl functionalities, including esters and carboxylic acids, to primary alcohols. byjus.commasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. chemistryscore.com The mechanism for both reagents involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. ucalgary.ca

| Reducing Agent | Carbonyl Substrate | Product | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone | Secondary Alcohol | Diethyl ether, THF (anhydrous) |

Alkylation Reactions as Precursor Building Blocks

Alkylation reactions are instrumental in constructing the carbon framework of the ketone precursors required for the synthesis of secondary alcohols. organic-chemistry.org A common strategy involves the alkylation of ketone enolates. nih.gov Ketones with α-hydrogens can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. jove.compressbooks.pub This enolate can then react with an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, leading to a more complex ketone. openstax.orgfiveable.me This method allows for the stepwise construction of the desired carbonyl precursor.

Specific Synthesis of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol and its Analogs

A plausible and direct synthetic route to this compound involves the reduction of the corresponding ketone, 2,2-dimethyl-1-(4-methylphenyl)propan-1-one. This ketone precursor can be synthesized through methods such as Friedel-Crafts acylation or by the reaction of an appropriate organometallic reagent with a suitable acylating agent.

Once 2,2-dimethyl-1-(4-methylphenyl)propan-1-one is obtained, it can be readily reduced to the target secondary alcohol using standard reducing agents. For instance, treatment with sodium borohydride in a protic solvent like methanol would effectively yield this compound.

Alternatively, the target compound could be synthesized via a Grignard reaction. This would involve the reaction of 4-methylbenzaldehyde (B123495) with tert-butylmagnesium halide. The nucleophilic tert-butyl group from the Grignard reagent would add to the carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired this compound.

Exploration of Stereoselective Synthetic Routes

The synthesis of this compound via the reduction of its corresponding ketone or through a Grignard reaction with an aldehyde results in the formation of a racemic mixture, as the hydroxyl group can be oriented in two different spatial arrangements. Achieving stereocontrol to selectively produce one enantiomer is a significant challenge in modern organic synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction to occur with a specific stereochemical outcome. numberanalytics.com After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Enantioselective Catalysis in Propanol Formation

The most direct route to chiral tertiary alcohols is the catalytic asymmetric addition of carbon nucleophiles to prochiral ketones. researchgate.netresearchgate.net For the synthesis of this compound, the precursor ketone would be 4-methylpivalophenone. Enantioselective catalysis aims to control the facial selectivity of the nucleophilic attack on the carbonyl group, yielding one enantiomer in excess.

Several catalytic systems have been developed for this purpose. A prominent strategy involves the use of chiral ligands to modify the reactivity and stereochemical outcome of reactions with organometallic reagents. For instance, chiral amino alcohols, diamines, and binaphthol (BINOL) derivatives are frequently employed to chelate metals like zinc, titanium, and aluminum, creating a chiral environment around the reactive center. researchgate.netnih.gov

Key Research Findings:

Organozinc Additions: Diethylzinc (Et₂Zn) is a common reagent in these reactions. In the presence of chiral catalysts, such as titanium complexes of camphor-derived β-sulfonamide amino alcohols, it can add to aryl ketones to produce tertiary alcohols with high enantiomeric excess (ee).

Organoaluminum Additions: Trialkylaluminum reagents, when used with stoichiometric amounts of chiral ligands like BINOL, have shown success in the asymmetric arylation of ketones. nih.gov

Grignard Reactions: While traditionally difficult to control, recent advances have enabled highly enantioselective Grignard additions through the design of specific chiral tridentate diamine/phenol ligands. This method offers a broad scope and practical application for constructing tertiary alcohols. researchgate.net

Biocatalysis: Enzymatic approaches, utilizing enzymes like ω-transaminases, offer a sustainable alternative for the synthesis of chiral alcohols under mild conditions. researchgate.netorganic-chemistry.org These methods can often provide access to either enantiomer depending on the specific enzyme used. organic-chemistry.org

The table below summarizes various catalytic approaches applicable to the enantioselective formation of tertiary alcohols.

| Catalytic System/Ligand | Metal/Reagent Type | Typical Substrate | Potential Outcome for Propanol Synthesis |

| (S)-BINOL Derivatives | Ti(O-i-Pr)₄, ArTi(O-i-Pr)₃ | Aryl Ketones | High enantioselectivity in the addition of aryl groups. |

| Chiral Amino Alcohols | Dialkylzinc Reagents | Aldehydes, Ketones | Generation of chiral tertiary alcohols via alkyl addition. |

| Tridentate Diamine/Phenol Ligands | Grignard Reagents (RMgX) | Ketones | Broad applicability and high enantioselectivity. |

| Cinchona Alkaloid Derivatives | Various Nucleophiles | Enones, Ketones | Catalyzes conjugate additions and other nucleophilic attacks. organic-chemistry.org |

| ω-Transaminases (Biocatalysis) | Reductive Amination | Methyl Ketones | Potentially applicable for asymmetric synthesis under green conditions. organic-chemistry.org |

Diastereoselective Approaches to Precursors and Derivatives

While this compound possesses only one stereocenter, diastereoselective strategies become critical when synthesizing more complex derivatives or when precursors already contain a stereogenic center. Diastereoselective synthesis aims to control the formation of one diastereomer over others.

Key Research Findings:

Auxiliary-Controlled Addition: One established method involves attaching a chiral auxiliary to the ketone precursor. For example, ketones bearing a stereogenic sulfoxide (B87167) group can direct the addition of organometallic nucleophiles to one face of the carbonyl, generating tertiary alcohols in diastereomerically pure form. The sulfoxide auxiliary can later be removed or converted into other functional groups. nih.gov

Substrate-Controlled Synthesis: If a chiral center is already present in the substrate, it can influence the stereochemical outcome of subsequent reactions. For instance, the addition of a nucleophile to an α-branched acyclic ketone can be highly diastereoselective.

Catalytic Diastereo- and Enantioselective Cyanosilylation: A powerful modern technique is the cyanosilylation of racemic α-branched ketones. This method can proceed with high diastereo- and enantioselectivity, concurrently resolving the racemic ketone. It provides access to stereochemically complex tertiary alcohols with vicinal stereocenters, which are valuable synthetic intermediates. chinesechemsoc.org This approach could be adapted to synthesize derivatives of the target propanol where the p-tolyl or tert-butyl group is replaced by a chiral substituent.

The following table outlines strategies for achieving diastereoselectivity.

| Strategy | Description | Application to Propanol Derivatives |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral sulfoxide attached to the aryl ring of the ketone precursor could control the addition of a tert-butyl nucleophile. nih.gov |

| Substrate Control | An existing stereocenter in the substrate influences the formation of a new stereocenter. | If the 4-methylphenyl group were replaced with a chiral group, it would influence the facial selectivity of the ketone. |

| Kinetic Resolution | A chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. | Catalytic enantioselective addition to a racemic α-chiral ketone precursor could form one diastereomer preferentially while leaving the unreacted enantiomer of the ketone. chinesechemsoc.org |

Emerging Synthetic Strategies and Green Chemistry Principles in Alcohol Synthesis

Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. This involves developing novel synthetic routes and adhering to the principles of green chemistry to minimize environmental impact. semanticscholar.org

Emerging Synthetic Strategies:

Reductive Desymmetrization: An innovative approach for synthesizing enantioenriched α-tertiary alcohols involves the desymmetrization of prochiral substrates like heteroatom-substituted malonic esters. nih.gov This strategy uses chiral catalysts, such as dinuclear zinc complexes, to achieve highly selective hydrosilylation, providing an expeditious and modular route to polyfunctionalized chiral alcohols. nih.gov

Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events in a single operation without isolating intermediates. Organocatalyzed domino reactions have been used to construct complex polycyclic caged compounds, demonstrating their power in rapidly building molecular complexity from simple starting materials. nih.gov Such principles could be applied to design more efficient syntheses of complex alcohol derivatives.

Green Chemistry Principles in Alcohol Synthesis:

The synthesis of tertiary alcohols can be improved by applying the twelve principles of green chemistry. researchgate.netnih.gov

Waste Prevention: Designing syntheses with high atom economy to minimize byproducts. Catalytic methods are superior to those using stoichiometric reagents. greenchemistry-toolkit.org

Atom Economy: Maximizing the incorporation of all materials from the reactants into the final product. Asymmetric additions are inherently atom-economical.

Less Hazardous Chemical Synthesis: Avoiding toxic reagents and solvents. For example, replacing benzene (B151609) with less carcinogenic solvents. greenchemistry-toolkit.org

Designing Safer Chemicals: Creating products that are effective yet have minimal toxicity.

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents (e.g., chlorinated solvents, benzene) with greener alternatives like water, ethanol, or even solvent-free conditions. semanticscholar.orgresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. greenchemistry-toolkit.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources like biomass instead of petroleum. greenchemistry-toolkit.org

Reduce Derivatives: Avoiding unnecessary protection/deprotection steps, which add steps and generate waste. semanticscholar.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. This is a cornerstone of the enantioselective methods discussed previously. nih.gov

Design for Degradation: Designing chemical products that break down into harmless substances after use. nih.gov

Real-Time Analysis for Pollution Prevention: Monitoring reactions in real-time to prevent the formation of byproducts and hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for chemical accidents.

The table below connects these principles to practical improvements in the synthesis of this compound.

| Green Chemistry Principle | Application in Tertiary Alcohol Synthesis |

| Catalysis | Use of chiral catalysts for enantioselective addition instead of stoichiometric chiral reagents. |

| Atom Economy | Direct addition of organometallics to ketones is highly atom-economical. |

| Safer Solvents | Replacing traditional ether solvents in Grignard reactions with safer alternatives or exploring solvent-free conditions. researchgate.net |

| Energy Efficiency | Developing catalysts that operate efficiently at room temperature, avoiding energy-intensive heating or cooling. |

| Reduce Derivatives | Employing methods that do not require protecting groups on the ketone precursor. |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol in 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol can be oxidized to yield the corresponding ketone. The choice of oxidizing agent and reaction conditions is crucial for achieving high selectivity and yield.

The selective oxidation of this compound converts the secondary alcohol into a ketone, specifically 2,2-dimethyl-1-(4-methylphenyl)propan-1-one chemnet.commolaid.com. Unlike primary alcohols which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols like this one naturally stops at the ketone stage due to the presence of two carbon-carbon bonds on the carbinol carbon.

A variety of oxidizing agents can be employed for this transformation. Strong oxidants such as those based on chromium (e.g., Jones reagent) or manganese (e.g., potassium permanganate) are effective learncbse.in. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon atom, resulting in the formation of a carbon-oxygen double bond. The reverse reaction, the reduction of 2,2-dimethyl-1-(4-methylphenyl)propan-1-one with a reducing agent like sodium borohydride (B1222165), yields the parent alcohol, this compound molaid.com.

| Reactant | Product | Reaction Type | Potential Reagents |

|---|---|---|---|

| This compound | 2,2-Dimethyl-1-(4-methylphenyl)propan-1-one | Oxidation | Jones Reagent, KMnO4, PCC |

Modern synthetic chemistry emphasizes the use of catalytic systems for oxidation, which offer advantages in terms of efficiency, selectivity, and environmental impact. These processes often utilize a co-oxidant, such as molecular oxygen or hydrogen peroxide, which are considered "green" oxidants orientjchem.org.

For the oxidation of alcohols, various catalytic systems have been developed. Polyoxometalates (POMs), for instance, have been shown to be effective catalysts for the oxidation of various organic compounds, including hydrocarbons and alcohols orientjchem.orgresearchgate.net. A system using a cobalt-substituted tungstophosphate (Co1.5PW12O40) catalyst, for example, has demonstrated high activity in the oxidation of cyclohexene (B86901) using molecular oxygen orientjchem.org. Similarly, catalytic systems involving hydrogen peroxide activated by carbon dioxide have been used for the oxidation of cumene, yielding 2-phenyl-2-propanol (B165765) and acetophenone (B1666503) researchgate.net. Such catalytic approaches could be applied to the oxidation of this compound to achieve an efficient and selective conversion to the ketone.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) of an alcohol is generally a poor leaving group for nucleophilic substitution reactions because its conjugate acid, the hydroxide (B78521) ion (OH-), is a strong base basicmedicalkey.com. Therefore, for substitution to occur, the -OH group must first be converted into a better leaving group.

To facilitate nucleophilic substitution, the hydroxyl group of this compound can be activated. Under acidic conditions, the oxygen atom of the hydroxyl group can be protonated to form an alkyloxonium ion (R-OH2+). The leaving group is now a neutral water molecule (H2O), which is a much weaker base and thus a better leaving group basicmedicalkey.comncert.nic.in.

Alternatively, the -OH group can be converted into other functional groups that are excellent leaving groups, such as tosylates or mesylates libretexts.orgmdpi.com. For example, the alcohol can react with methanesulfonyl chloride (MsCl) in the presence of a base to form a mesylate ester. The resulting mesylate group (-OMs) is an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the substitution of the original hydroxyl group with nucleophiles that would not react directly with the alcohol.

Esterification: this compound can undergo esterification by reacting with carboxylic acids, acid anhydrides, or acid chlorides to form esters ncert.nic.inmedcraveonline.com. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid masterorganicchemistry.com. This is an equilibrium reaction where water is produced as a byproduct masterorganicchemistry.com. The reaction can also be catalyzed by enzymes, such as lipases, which can offer higher selectivity and milder reaction conditions medcraveonline.commedcraveonline.com.

Etherification: The formation of ethers from this compound can be achieved through several methods. Acid-catalyzed dehydration can lead to the formation of a symmetrical ether, although this method is typically more efficient for primary alcohols researchgate.net. A more versatile method for preparing both symmetrical and unsymmetrical ethers is the Williamson ether synthesis. This involves first converting the alcohol to its corresponding alkoxide by reaction with a strong base (like sodium hydride), followed by reaction of the alkoxide nucleophile with an alkyl halide.

| Reactant | Reagent(s) | Product Type | Reaction Name |

|---|---|---|---|

| This compound | Carboxylic Acid, H+ | Ester | Fischer Esterification masterorganicchemistry.com |

| This compound | 1) NaH; 2) R-X (Alkyl Halide) | Ether | Williamson Ether Synthesis |

| This compound | MsCl, Base | Mesylate (intermediate for substitution) | Mesylation mdpi.com |

Reductive Transformations

Reductive transformations of this compound typically involve the removal of the hydroxyl group, a process known as dehydroxylation or hydrogenolysis. This reaction converts the alcohol into the corresponding alkane, 2,2-dimethyl-1-(4-methylphenyl)propane. Catalytic dehydroxylation can be performed using metal catalysts such as palladium or platinum in the presence of hydrogen gas biosynth.com. This process involves the cleavage of the carbon-oxygen bond and the formation of a new carbon-hydrogen bond, effectively reducing the alcohol functionality.

Hydrogenolysis and Other Deoxygenation Pathways

Deoxygenation, the removal of the hydroxyl group, is a key transformation for benzylic alcohols. For tertiary benzylic alcohols like this compound, these reactions often proceed through pathways involving carbocation intermediates.

One common method is catalytic transfer hydrogenolysis. Studies on similar tertiary benzylic alcohols using formic acid as a hydrogen source and a palladium catalyst have shown that they can be converted to the corresponding alkanes in excellent yields. researchgate.netacs.org The generally accepted mechanism for hydrogenolysis of benzylic alcohols in the presence of an acid catalyst involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a stable benzylic carbenium ion. researchgate.netnih.govresearchgate.net This carbocation is then reduced by a hydride transfer to yield the final alkane product. nih.gov

However, the steric bulk of the 2,2-dimethylpropyl (neopentyl) group adjacent to the hydroxyl group can impede the reaction rate compared to less hindered secondary or primary benzylic alcohols. researchgate.net Research on titanium-catalyzed deoxygenation of various benzylic alcohols confirmed that steric hindrance has a negative influence on reactivity, with tertiary alcohols showing lower product yields compared to secondary alcohols.

Table 1: Illustrative Comparison of Reactivity in Deoxygenation

| Alcohol Type | Relative Reactivity | Typical Yield |

|---|---|---|

| Primary Benzylic | Moderate | Good |

| Secondary Benzylic | High | Excellent |

| Tertiary Benzylic (Sterically Hindered) | Low to Moderate | Fair to Low |

This table illustrates general reactivity trends based on principles of steric hindrance in deoxygenation reactions.

Selective Reduction of Unsaturated Derivatives

The selective reduction of unsaturated derivatives of this compound, for instance, those containing a carbon-carbon double bond in the side chain or on the aromatic ring, presents a chemoselectivity challenge. The goal is typically to reduce the C=C bond while preserving the tertiary hydroxyl group, or vice versa.

Catalytic hydrogenation methods can be employed, but competition between hydrogenation of the unsaturation and hydrogenolysis of the C-O bond is a significant factor. In systems designed for deoxygenation, it has been observed that the deoxygenation reaction is often preferred over the hydrogenation of unsaturated moieties. This suggests that under such conditions, preserving the hydroxyl group while reducing a double bond would be challenging.

For the selective reduction of an α,β-unsaturated ketone derivative to the corresponding allylic alcohol, various chemoselective reducing agents are available. rsc.orgrsc.org Reagents like sodium borohydride in the presence of CeCl₃ (Luche reduction) or specialized catalyst systems are designed to selectively reduce the carbonyl group over the alkene. lookchem.com Conversely, other catalytic systems are designed for the selective reduction of the C=C bond in α,β-unsaturated carbonyl compounds. researchgate.net The choice of reagent and reaction conditions is therefore critical to achieving the desired selective transformation.

Table 2: General Chemoselectivity of Reducing Systems for α,β-Unsaturated Carbonyls

| Reagent/System | Primary Transformation | Functional Group Reduced |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd) | Hydrogenation/Hydrogenolysis | C=C and/or C-OH |

| NaBH₄/CeCl₃ (Luche Reduction) | 1,2-Reduction | C=O |

| H₃N·BH₃ | 1,2-Reduction | C=O rsc.orgrsc.org |

This table provides a general overview of reagent selectivity, which would be applicable to unsaturated derivatives of the title compound.

Mechanistic Studies on Rearrangements and Eliminations

Under acidic conditions, this compound is prone to elimination (dehydration) reactions to form alkenes. Due to its structure as a tertiary alcohol, the reaction proceeds readily through an E1 (Elimination, Unimolecular) mechanism. masterorganicchemistry.comlibretexts.orglibretexts.org

The mechanism involves two primary steps:

Protonation and Formation of a Carbocation: The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). The departure of the water molecule results in the formation of a tertiary benzylic carbocation. libretexts.orglibretexts.org This intermediate is relatively stable due to the combined stabilizing effects of the tertiary carbon, the adjacent p-tolyl ring (resonance), and the alkyl groups (hyperconjugation). libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond and yielding an alkene. masterorganicchemistry.comyoutube.com

Carbocation rearrangements are common in E1 reactions, typically occurring if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift. msu.edustackexchange.com In the case of the carbocation formed from this compound, it is already a highly stable tertiary benzylic cation. Therefore, significant rearrangement to an alternative structure is less likely under standard E1 conditions, as there is no readily accessible, more stable carbocation to form. The primary outcome would be deprotonation to form the corresponding alkene.

Influence of Steric and Electronic Effects on Reactivity

The presence of the 2,2-dimethylpropyl group, which contains a geminal dimethyl moiety on the carbon adjacent to the benzylic carbon, introduces significant steric hindrance around the reactive center (the hydroxyl group). researchgate.net This steric bulk, often referred to as the effect of a t-butyl group, physically obstructs the approach of reagents to the benzylic carbon and the hydroxyl group. researchgate.netlibretexts.org

This hindrance has several consequences:

Inhibition of Sₙ2 Reactions: The bulky group makes backside attack by a nucleophile, characteristic of an Sₙ2 mechanism, virtually impossible. ncert.nic.inbyjus.com Therefore, substitution reactions at this center will strongly favor an Sₙ1 pathway that proceeds through a planar carbocation intermediate.

Reduced Reaction Rates: For reactions that require coordination of a catalyst or reagent to the hydroxyl group, the steric congestion can slow down the reaction rate compared to less hindered analogues. researchgate.net

Influence on Solvation: The bulky alkyl groups can hinder the organization of solvent molecules around the transition state, which can affect the activation parameters of the reaction, such as the entropy of activation (ΔS*). cdnsciencepub.comcdnsciencepub.com

The 4-methylphenyl (p-tolyl) group plays a crucial electronic role in the reactivity of the molecule. The methyl group is an electron-donating group (EDG) through a combination of the inductive effect and hyperconjugation. libretexts.org

This electron-donating nature has a profound impact on reaction pathways that involve the formation of a positive charge on the benzylic carbon:

Carbocation Stabilization: The primary electronic effect of the 4-methylphenyl group is the stabilization of the benzylic carbocation intermediate formed during Sₙ1 and E1 reactions. libretexts.org The methyl group enriches the electron density of the aromatic ring, which in turn helps to delocalize and stabilize the positive charge on the adjacent benzylic carbon through resonance. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy for carbocation formation, thus facilitating Sₙ1 and E1 pathways. libretexts.org

Enhanced Reaction Rates: Compared to an unsubstituted phenyl group or a phenyl group with an electron-withdrawing substituent, the 4-methyl group accelerates the rate of reactions where carbocation formation is the rate-determining step.

This stabilizing effect makes the C-O bond more susceptible to cleavage under acidic conditions, promoting reactions like deoxygenation and dehydration.

Advanced Spectroscopic Characterization Techniques in Research for 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, distinct signals are expected for the aromatic protons, the carbinol proton (CH-OH), the hydroxyl proton (OH), the aromatic methyl group, and the tert-butyl group.

The aromatic protons on the para-substituted ring are expected to appear as a pair of doublets, characteristic of an AA'BB' system, in the range of δ 7.0-7.3 ppm. The benzylic proton attached to the same carbon as the hydroxyl group would likely appear as a singlet around δ 4.5-5.0 ppm, as it has no adjacent protons to couple with. The hydroxyl proton signal is typically a broad singlet, and its chemical shift is variable depending on concentration and solvent. The methyl group attached to the aromatic ring would produce a singlet at approximately δ 2.3 ppm. The nine equivalent protons of the sterically bulky tert-butyl group are expected to produce a sharp singlet at a higher field, typically around δ 0.9-1.0 ppm, due to shielding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~ 7.2 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~ 7.1 | Doublet | 2H |

| Benzylic (CH-OH) | ~ 4.6 | Singlet | 1H |

| Aromatic Methyl (Ar-CH₃) | ~ 2.3 | Singlet | 3H |

| Hydroxyl (OH) | Variable | Broad Singlet | 1H |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). For this compound, eight distinct carbon signals are anticipated.

The quaternary carbon of the tert-butyl group is expected around δ 35 ppm, while the methyl carbons of this group should appear near δ 26 ppm. The carbinol carbon (C-OH) would be found further downfield, typically in the δ 75-85 ppm range. The aromatic carbons will have shifts in the δ 125-140 ppm region, with the ipso-carbon attached to the alkyl chain and the carbon bearing the methyl group having distinct chemical shifts from the protonated aromatic carbons. The methyl carbon on the aromatic ring is expected around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| tert-Butyl (C(CH₃)₃) | ~ 35 |

| tert-Butyl (-C(CH₃)₃) | ~ 26 |

| Carbinol (-CHOH) | ~ 80 |

| Aromatic C-1 (ipso) | ~ 138 |

| Aromatic C-2, C-6 | ~ 129 |

| Aromatic C-3, C-5 | ~ 127 |

| Aromatic C-4 (ipso) | ~ 137 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would show correlations between the coupled aromatic protons, confirming their ortho relationship on the benzene (B151609) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, it would show a correlation between the benzylic proton signal (~δ 4.6) and the carbinol carbon signal (~δ 80).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for connecting molecular fragments. For example, an HMBC spectrum would show a correlation from the tert-butyl protons to the carbinol carbon and the quaternary tert-butyl carbon, confirming the structure of the neopentyl alcohol moiety. It would also show correlations from the benzylic proton to the aromatic carbons, establishing the connection between the aliphatic chain and the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformational isomers. mdpi.com

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A prominent, broad band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: Bands in the region of 1600-1450 cm⁻¹ in both IR and Raman spectra are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1260 cm⁻¹ region, corresponds to the C-O stretching vibration of the secondary alcohol.

Aromatic Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-substituted ring would give a strong band in the IR spectrum between 800 and 840 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3600 - 3200 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aliphatic | C-H Stretch | 3000 - 2850 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Alcohol | C-O Stretch | 1260 - 1000 |

For flexible molecules like this compound, different spatial arrangements of atoms, or conformations, can exist due to rotation around single bonds, such as the C-C bond connecting the aromatic ring and the carbinol carbon. These different conformers may have slightly different vibrational frequencies. researchgate.net

By analyzing the vibrational spectra, often at different temperatures or in different solvents, it is possible to identify the presence of multiple conformers. nih.gov For substituted benzyl alcohols, the orientation of the hydroxyl group relative to the aromatic ring can be studied. researchgate.netdtic.mil Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to calculate the expected vibrational frequencies for different stable conformers. mdpi.com This combined approach allows for the assignment of observed spectral features to specific conformations and can provide information on the relative thermodynamic stabilities of these conformers.

Mass Spectrometry (MS) Techniques for Structural Elucidation of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C12H18O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

The calculated monoisotopic mass for C12H18O is 178.135765193 Da. nih.gov Experimental determination of the molecular ion's mass using HRMS would be expected to yield a value that closely corresponds to this theoretical mass, thereby confirming the elemental composition of the molecule.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C12H18O |

| Theoretical Monoisotopic Mass | 178.135765193 Da |

This table presents the theoretical exact mass for the specified compound, which can be experimentally verified using high-resolution mass spectrometry.

Fragmentation Pattern Analysis for Structural Information

The structure of this compound features a tertiary alcohol, a bulky tert-butyl group, and a p-tolyl group. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and the tert-butyl group is susceptible to cleavage. This would result in the formation of a stable benzylic cation.

Loss of Water: Alcohols often undergo dehydration (loss of an H2O molecule) under EI conditions.

Fragmentation of the Alkyl and Aromatic Groups: Further fragmentation of the initial fragments can also occur.

Based on the analysis of structurally similar compounds, such as 2,2-dimethyl-1-phenyl-1-propanol, a prominent peak would be expected from the cleavage of the tert-butyl group, leading to a resonance-stabilized cation. nih.gov For instance, in the mass spectrum of 1-(4-methylphenyl)ethanol, a related compound, significant fragmentation is observed, leading to characteristic ions. massbank.eunih.gov

Table 2: Predicted Fragmentation Pattern for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Origin |

| 178 | [C12H18O]+• | Molecular Ion (M+) |

| 160 | [C12H16]+• | Loss of H2O (M+ - 18) |

| 121 | [C8H9O]+ | Cleavage of the tert-butyl group |

| 91 | [C7H7]+ | Tropylium ion from the p-tolyl group |

| 57 | [C4H9]+ | tert-Butyl cation |

This table outlines the predicted major fragment ions and their origins for this compound based on established fragmentation principles.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, as it is attached to four different groups: a hydroxyl group, a hydrogen atom, a p-tolyl group, and a tert-butyl group. Consequently, this compound is chiral and can exist as a pair of enantiomers.

Chiroptical spectroscopy techniques are essential for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a chiral sample. These methods rely on the differential interaction of enantiomers with polarized light. While specific chiroptical data for this compound is not available in the reviewed literature, the principles of these techniques are applicable.

Common chiroptical techniques that could be employed for the analysis of this compound include:

Polarimetry: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide detailed structural information about the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are vibrational chiroptical techniques that can provide information about the absolute configuration of chiral molecules.

In a research setting, the enantiomeric excess of a sample of this compound would likely be determined using chromatographic methods with a chiral stationary phase (chiral HPLC or chiral GC), which physically separate the enantiomers. The separated enantiomers can then be quantified, and their chiroptical properties can be measured. The synthesis of chiral tertiary alcohols in enantiomerically pure forms is a significant area of research in organic chemistry. researchgate.netorganic-chemistry.org

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and geometry of a compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical technique that examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. For 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol, an NBO analysis would reveal the hybridization of atomic orbitals and quantify the stabilization energies associated with hyperconjugative interactions, such as those between the filled orbitals of the methyl groups and the empty orbitals of the aromatic ring. This analysis helps in understanding the electronic stability of the molecule. At present, no published NBO analysis for this specific compound could be located.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron charge. Red areas typically indicate electron-rich regions (nucleophilic sites), while blue areas denote electron-poor regions (electrophilic sites). For this compound, an MESP analysis would likely highlight the oxygen atom of the hydroxyl group as a nucleophilic site and the hydrogen of the hydroxyl group as an electrophilic site. A detailed, published MESP surface analysis for this compound is not currently available.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be employed to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies could elucidate the pathways of reactions such as dehydration or oxidation. By mapping the potential energy surface, researchers can understand the feasibility of different reaction pathways. However, no such theoretical predictions for the reaction mechanisms involving this compound have been found in the literature.

Calculation of Spectroscopic Parameters for Validation and Interpretation

Theoretical calculations are often used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For this compound, computational methods could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Such calculated data would be invaluable for confirming the structure of the compound and understanding its spectroscopic signatures. To date, there are no published studies presenting a detailed computational prediction of the spectroscopic parameters for this molecule.

It is important to note that while the methodologies described above are standard in computational chemistry, the application of these techniques to this compound has not been documented in the accessible scientific literature. As such, no data tables with specific computational findings can be provided.

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol

Elucidation of Reaction Mechanisms for Alcohol Interconversions

The interconversion of alcohols is a fundamental process in organic chemistry, often proceeding through carbocation intermediates. In the context of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol, a plausible pathway for its formation involves the acid-catalyzed rearrangement of a vicinal diol, a process known as the pinacol rearrangement. chem-station.comorganic-chemistry.orgmasterorganicchemistry.com

The pinacol rearrangement is an acid-catalyzed dehydration of a 1,2-diol that proceeds through a 1,2-migration of a substituent. masterorganicchemistry.comwikipedia.org The mechanism is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. Subsequently, a group from the adjacent carbon migrates to the carbocation center, leading to the formation of a ketone or aldehyde. wikipedia.org

In a hypothetical reaction leading to a precursor of this compound, a diol such as 1-(4-methylphenyl)-2,2,3-trimethylbutane-1,3-diol could undergo a pinacol-type rearrangement. The migratory aptitude of different groups plays a significant role in determining the product. Generally, aryl groups have a higher migratory aptitude than alkyl groups. chem-station.com This preference is attributed to the ability of the aromatic ring to stabilize the positive charge in the transition state through resonance.

Table 1: Migratory Aptitude in Pinacol Rearrangement chem-station.comwikipedia.org

| Migrating Group | Relative Migratory Aptitude |

| p-Anisyl | ~500 |

| p-Tolyl | ~15 |

| Phenyl | 1 |

| p-Chlorophenyl | 0.7 |

| Methyl | <0.1 |

This table is illustrative and based on general findings in pinacol rearrangement studies.

The mechanism for a pinacol-like rearrangement that could lead to a structure related to this compound would likely involve the preferential migration of the 4-methylphenyl (p-tolyl) group over a methyl group.

Another potential interconversion pathway is the isomerization of other alcohols. chem-station.com This process would also likely proceed through carbocation intermediates, with the stability of the tertiary benzylic carbocation derived from this compound playing a key role in directing the equilibrium.

Stereochemical Outcomes and Mechanistic Pathways in Chiral Synthesis

The synthesis of chiral molecules with high enantiomeric or diastereomeric purity is a significant challenge in organic chemistry. This compound possesses a stereocenter at the carbinol carbon, making it a target for asymmetric synthesis. The stereochemical outcome of its synthesis is determined by the mechanism of the reaction and the nature of the reagents used.

A common method for the synthesis of such tertiary alcohols is the nucleophilic addition of an organometallic reagent to a prochiral ketone, in this case, 2,2-dimethyl-1-(4-methylphenyl)propan-1-one. The carbonyl carbon in the ketone is sp2 hybridized and trigonal planar. libretexts.org A nucleophilic attack can occur from either the Re or Si face of the carbonyl group. saskoer.calibretexts.org

In the absence of any chiral influence, the attack from either face is equally probable, resulting in a racemic mixture of the (R)- and (S)-enantiomers. saskoer.ca

To achieve an enantioselective synthesis, a chiral reagent or catalyst must be employed. This introduces a diastereomeric relationship in the transition states leading to the two enantiomers, resulting in different activation energies and, consequently, a preference for the formation of one enantiomer over the other.

The stereochemical course of such reactions can be influenced by several factors, including the steric bulk of the nucleophile and the substrate, as well as the nature of the chiral auxiliary or catalyst. For instance, in the addition of a nucleophile to a ketone that already contains a stereocenter, the outcome will be a mixture of diastereomers, and the ratio will be dependent on the steric and electronic interactions in the transition state. saskoer.ca

Table 2: Hypothetical Stereochemical Outcomes in the Synthesis of this compound

| Reaction Type | Chiral Influence | Expected Product |

| Grignard Reaction | Achiral | Racemic mixture (equal amounts of R and S enantiomers) |

| Chiral Catalyst | Enantioselective | Enantioenriched mixture (unequal amounts of R and S enantiomers) |

| Diastereoselective Reduction | Chiral Substrate | Diastereomeric mixture (unequal amounts of diastereomers) |

This table illustrates general principles of stereoselective synthesis as they would apply to the target molecule.

Mechanistic Studies on Catalytic Systems for this compound Synthesis and Reactions

Catalytic methods offer efficient and environmentally benign routes for the synthesis and transformation of organic molecules. The synthesis of this compound can be achieved through various catalytic processes, most notably the catalytic hydrogenation of the corresponding ketone, 2,2-dimethyl-1-(4-methylphenyl)propan-1-one.

Catalytic hydrogenation typically involves the use of a transition metal catalyst, such as platinum, palladium, or nickel, on a solid support. libretexts.org The mechanism of this heterogeneous catalysis involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then transferred to the carbonyl group in a stepwise or concerted manner. This process generally results in the syn-addition of hydrogen to the double bond. libretexts.org

For the hydrogenation of a prochiral ketone, the use of a chiral catalyst can lead to an enantioselective synthesis of the alcohol. The chiral ligand coordinated to the metal center creates a chiral environment that differentiates between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer.

Another catalytic reaction involving this compound is its catalytic dehydroxylation. This reaction can be carried out using various metal catalysts, such as palladium or platinum. chem-station.com The mechanism likely involves the coordination of the alcohol to the metal center, followed by cleavage of the C-O bond and subsequent reaction with a hydrogen source.

Kinetic and Thermodynamic Aspects of Reactions

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. fiveable.mewikipedia.org In a kinetically controlled reaction, the product that is formed the fastest predominates, whereas in a thermodynamically controlled reaction, the most stable product is the major one. masterorganicchemistry.comjackwestin.com This distinction is particularly relevant when competing reaction pathways lead to different products.

For reactions involving this compound, the formation of carbocation intermediates can lead to different products through rearrangement or elimination. The relative rates of these competing pathways will determine the product distribution under kinetic control. For instance, in an acid-catalyzed dehydration, the formation of the kinetically favored alkene may occur faster than the formation of a more stable, rearranged alkene.

The thermodynamic stability of the products is also a crucial factor. The tertiary benzylic alcohol, this compound, is expected to be relatively stable due to the presence of the bulky t-butyl group and the resonance-stabilizing phenyl ring.

Table 3: Selected Thermodynamic Properties of Benzyl Alcohol chemeo.comnist.govnist.gov

| Property | Value |

| Standard Enthalpy of Formation (gas) | -100.4 kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -3752.9 kJ/mol |

| Molar Entropy (liquid) | 214.3 J/mol·K |

This data for benzyl alcohol is provided for comparative purposes.

The principles of kinetic and thermodynamic control are also critical in the context of stereoselective synthesis. In an enantioselective reaction, the difference in the activation energies of the diastereomeric transition states determines the enantiomeric excess of the product, which is a kinetic phenomenon. wikipedia.org If the reaction were under thermodynamic control, a racemic mixture would be expected, as enantiomers have the same thermodynamic stability.

Applications of 2,2 Dimethyl 1 4 Methylphenyl Propan 1 Ol in Organic Synthesis and Advanced Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

As a synthetic intermediate, 2,2-dimethyl-1-(4-methylphenyl)propan-1-ol possesses a hydroxyl group that can be a key functional handle for further molecular elaboration. One documented transformation is its hydrogenolysis, which can lead to the formation of rearranged products like retropinacol, indicating the potential for skeletal rearrangements under certain catalytic conditions. biosynth.com The tertiary nature of the alcohol suggests that it could undergo dehydration to form an alkene, which could then participate in various addition reactions to build more complex carbon skeletons. However, specific examples of its incorporation into larger, complex molecular architectures are not readily found in current research literature.

The reactivity of the hydroxyl group allows for its conversion into other functional groups, which is a fundamental strategy in multi-step synthesis. For instance, it could be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. The steric hindrance provided by the adjacent tert-butyl group would significantly influence the stereochemical and regiochemical outcomes of such reactions.

Derivatization for Novel Chemical Entities with Specific Reactivity

The derivatization of this compound can lead to novel chemical entities with tailored reactivity. The hydroxyl group is the primary site for derivatization.

Potential Derivatives and Their Reactivity:

| Derivative Type | Potential Synthesis Method | Potential Reactivity/Application |

| Ethers | Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) | Ethers are generally stable and can act as protecting groups for the hydroxyl functionality. |

| Esters | Esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) | Esters can be used as protecting groups or as intermediates for further transformations. Chiral esters could be synthesized if a chiral carboxylic acid is used. |

| Alkenes | Acid-catalyzed dehydration | The resulting alkene could undergo various reactions such as polymerization, hydroboration-oxidation, or epoxidation to introduce new functionalities. |

| Halides | Reaction with hydrohalic acids or other halogenating agents (e.g., SOCl₂, PBr₃) | Alkyl halides are versatile intermediates for nucleophilic substitution and elimination reactions. |

While the synthesis of such derivatives is chemically plausible, specific research detailing their synthesis from this compound and their subsequent reactivity is not prominently reported.

Utilization in Chiral Resolution and Enantiopure Compound Synthesis

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. This chiral nature suggests potential applications in the field of stereochemistry.

One possibility is the chiral resolution of the racemic mixture of this compound itself. This could be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which could then be separated by physical methods like crystallization or chromatography. wikipedia.org After separation, the resolving agent can be removed to yield the individual enantiomers.

Conversely, enantiomerically pure this compound could potentially be used as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The bulky tert-butyl group and the aromatic ring could provide the necessary steric environment to control the approach of reagents. However, there are no specific reports of this compound being used in this capacity.

Precursor for Advanced Materials and Functional Molecules

The structure of this compound contains a styrenic-like moiety (a tolyl group attached to a carbon bearing a hydroxyl group), which could hint at its potential as a monomer precursor for polymerization reactions. For instance, after dehydration to the corresponding styrene (B11656) derivative, it could be polymerized to form functional polymers. researchgate.netrsc.org The properties of the resulting polymer would be influenced by the bulky neopentyl group.

The synthesis of functional materials often involves the incorporation of specific molecular building blocks. While there is research on the synthesis of functional styrenic polymers and their modification with alcohols, direct application of this compound as a precursor in this context is not documented. researchgate.netresearchgate.netacs.org

Applications in Catalyst Design and Ligand Development

Chiral alcohols are often valuable starting materials for the synthesis of chiral ligands used in asymmetric catalysis. The enantiomerically pure forms of this compound could potentially be converted into various types of ligands, such as phosphine-oxazoline (PHOX) type ligands, where the stereocenter of the alcohol would be a key element for inducing asymmetry.

The general process for developing such a ligand would involve:

Resolution of the racemic alcohol to obtain a single enantiomer.

Chemical modification of the hydroxyl group and/or the aromatic ring to introduce coordinating atoms like phosphorus or nitrogen.

The steric bulk of the tert-butyl group could be advantageous in creating a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions. However, the scientific literature does not currently contain specific examples of ligands derived from this compound or their application in catalyst design.

Conclusion and Future Research Trajectories

Synthesis and Reactivity Paradigms of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol

The synthesis of this compound can be approached through established methodologies in organic chemistry, primarily involving the formation of a carbon-carbon bond between the p-tolyl and the 2,2-dimethylpropyl fragments.

Synthesis:

A prevalent strategy for synthesizing such secondary alcohols is the Grignard reaction . This would involve the reaction of a Grignart reagent derived from a tert-butyl halide, such as tert-butylmagnesium chloride, with 4-methylbenzaldehyde (B123495). The nucleophilic addition of the tert-butyl group to the carbonyl carbon of the aldehyde, followed by an aqueous workup, would yield the desired product.

Alternatively, the reaction of an organometallic reagent derived from 4-methylbenzene, like 4-methylphenyllithium or 4-methylphenylmagnesium bromide, with pivalaldehyde (2,2-dimethylpropanal) would also lead to the formation of this compound.

Another documented, though less direct, method suggests its formation from the dehydration of 2,2-dimethylcyclohexanol or through the isomerization of other alcohols. biosynth.com The synthesis of a structurally similar compound, 2,2-dimethyl-3-(3-methylphenyl)-propan-1-ol, has been achieved by the reduction of the corresponding aldehyde, 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde, using sodium borohydride (B1222165). This suggests that the reduction of 2,2-dimethyl-1-(4-methylphenyl)propan-1-one would be a viable synthetic route.

Reactivity:

The reactivity of this compound is dictated by the presence of the hydroxyl group and the steric hindrance imposed by the adjacent tert-butyl group.

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 2,2-dimethyl-1-(4-methylphenyl)propan-1-one, using common oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Dehydration: Acid-catalyzed dehydration would lead to the formation of an alkene, likely 2,2-dimethyl-1-(4-methylphenyl)prop-1-ene, through the formation of a stable benzylic carbocation intermediate.

Esterification: The sterically hindered nature of the alcohol may slow down the rate of esterification reactions with carboxylic acids or their derivatives.

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, for instance by reaction with tosyl chloride, to facilitate nucleophilic substitution reactions. However, due to steric hindrance and the potential for carbocation rearrangements, these reactions may not be straightforward.

Hydrogenolysis and Dehydroxylation: The compound can undergo hydrogenolysis with metal catalysts like palladium or platinum to yield retropinacol in high yields. biosynth.com Catalytic dehydroxylation is also a possible reaction pathway. biosynth.com

Below is a table summarizing the key reactions of this compound.

| Reaction Type | Reagents | Product |

| Oxidation | PCC, Swern Oxidation | 2,2-Dimethyl-1-(4-methylphenyl)propan-1-one |

| Dehydration | Acid catalyst (e.g., H₂SO₄), Heat | 2,2-Dimethyl-1-(4-methylphenyl)prop-1-ene |

| Esterification | Carboxylic acid, Acid catalyst | Ester derivative |

| Hydrogenolysis | H₂, Pd/C or Pt | Retropinacol |

| Catalytic Dehydroxylation | Metal catalyst | Alkane derivative |

Identified Research Gaps and Challenges in its Academic Study

Despite the straightforward synthetic routes and predictable reactivity based on fundamental organic chemistry principles, a thorough review of the scientific literature reveals a significant lack of dedicated academic studies on this compound. This presents several research gaps and challenges:

Limited Spectroscopic and Physicochemical Data: While basic properties such as molecular weight and formula are known, comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and detailed physicochemical properties (melting point, boiling point, solubility) are not extensively reported in peer-reviewed journals. This scarcity of foundational data hinders its unambiguous identification and characterization in complex reaction mixtures.

Lack of Mechanistic Studies: The influence of the sterically demanding tert-butyl group on the kinetics and mechanisms of its reactions has not been systematically investigated. Understanding how this steric bulk affects reaction rates, transition state energies, and product distributions would be of significant academic interest.

Unexplored Reaction Pathways: The reactivity of this compound under various modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or photoredox catalysis, remains unexplored.

Absence of Biological Activity Screening: There is no readily available information on the biological or pharmacological properties of this compound.

Future Directions in Synthetic Organic Chemistry and Mechanistic Exploration

The identified research gaps pave the way for several future research directions in the field of synthetic organic chemistry and mechanistic exploration:

Systematic Synthesis and Characterization: A comprehensive study detailing the efficient and scalable synthesis of this compound, along with a complete spectroscopic and crystallographic characterization, would be a valuable contribution to the chemical literature.

Kinetic and Mechanistic Investigations: Detailed kinetic studies of its fundamental reactions, such as oxidation and esterification, compared to less sterically hindered analogues, would provide quantitative insights into the steric effects of the neopentyl group adjacent to the benzylic position.

Exploration of Novel Reactivity: Investigating the behavior of this alcohol in modern synthetic transformations could uncover novel reactivity patterns. For instance, its use as a directing group or a sterically bulky ligand in catalysis could be explored.

Computational Modeling: Theoretical studies employing density functional theory (DFT) could be used to model its structure, predict its spectroscopic properties, and elucidate the mechanisms of its reactions, providing a deeper understanding of its chemical behavior at a molecular level.

Potential for Integration into Emerging Chemical Technologies and Methodologies

While currently speculative due to the limited research, the unique structural features of this compound suggest potential for its integration into emerging chemical technologies:

Materials Science: The bulky and rigid nature of the tert-butyl group could be exploited in the design of novel polymers or liquid crystals. Its incorporation into polymer backbones could influence properties such as thermal stability, solubility, and morphology.

Asymmetric Catalysis: Derivatives of this chiral alcohol could be investigated as ligands for asymmetric catalysts. The steric bulk could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

Molecular Scaffolding: In medicinal chemistry and drug discovery, the rigid framework of this molecule could serve as a scaffold for the synthesis of new bioactive compounds. The p-tolyl group offers a site for further functionalization, allowing for the generation of a library of derivatives for biological screening.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,2-Dimethyl-1-(4-methylphenyl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard addition to ketones or Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃). Key factors include solvent polarity, temperature control (e.g., −78°C for Grignard stability), and catalyst loading. For example, sulfonyl-protected intermediates (as in ) may require deprotection under mild acidic conditions to preserve stereochemistry. Optimization of stoichiometry and purification via column chromatography (hexane/ethyl acetate gradients) enhances purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at C2 and aromatic protons at δ 7.2–7.4 ppm). DEPT-135 confirms secondary alcohol presence.

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in , which reported a mean C–C bond length of 1.54 Å and R-factor = 0.044 for a related structure .

- FT-IR : Hydroxyl stretching (~3400 cm⁻¹) and aromatic C–H bends (~800 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or catalyst poisoning. Systematic studies should:

- Vary solvents (polar aprotic vs. nonpolar) to assess dielectric impact on transition states.

- Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps.

- Apply thermodynamic models (e.g., local composition theory in ) to correlate activity coefficients with nonideal mixture behavior .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives in biological systems?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the para-methyl position to assess steric/electronic effects on bioactivity.

- In Vitro Assays : Compare binding affinities using receptor-specific fluorescence polarization assays. For example, highlights how hydroxyl group positioning in phenethylamine analogs modulates neurotransmission .

- Computational Modeling : MD simulations (e.g., GROMACS) predict ligand-receptor docking conformations and free energy changes (ΔGbinding).

Q. How can thermodynamic excess functions inform solubility and formulation studies of this compound?

- Methodological Answer : Local composition models (e.g., Wilson or NRTL equations) predict activity coefficients in binary/ternary mixtures. For instance, ’s parameter α₁₂ quantifies nonrandomness in alcohol-alkane systems, guiding solvent selection for co-crystallization or lipid-based delivery systems .

Data-Driven Design Considerations

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst ratio) using fractional factorial designs.

- Inline Analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate conversions.

- Quench Studies : Halt reactions at intervals (e.g., via rapid cooling) to identify byproduct formation pathways (e.g., over-reduction or oxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.